molecular formula C15H18N4O5S2 B2824291 N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 850936-40-2

N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2824291
CAS No.: 850936-40-2
M. Wt: 398.45
InChI Key: SOINJUGWPALSMP-UHFFFAOYSA-N
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Description

N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C15H18N4O5S2 and its molecular weight is 398.45. The purity is usually 95%.
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Biological Activity

N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H24N4O4S2C_{22}H_{24}N_{4}O_{4}S_{2} and a molecular weight of 472.6 g/mol. Its structure includes a morpholine sulfonyl group and an oxadiazole moiety, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC22H24N4O4S2
Molecular Weight472.6 g/mol
CAS Number886913-42-4

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors to form the oxadiazole ring followed by the introduction of the morpholine sulfonyl group. Detailed synthetic routes can be found in various studies focusing on similar oxadiazole derivatives .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives related to N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl) have shown effectiveness against various bacterial strains .

Enzyme Inhibition

One notable area of biological activity for this compound is its potential as an enzyme inhibitor. In particular, studies have demonstrated that similar compounds can inhibit α-glucosidase activity. For example:

CompoundIC50 (µM)Reference
Acarbose58.8
Novel Compound (similar)15 - 26

This suggests that modifications to the oxadiazole structure can enhance inhibitory effects on carbohydrate-hydrolyzing enzymes.

Anticancer Activity

In vitro studies have indicated that certain analogs of oxadiazoles possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation .

The proposed mechanism for the biological activity of this compound includes:

  • Enzyme Interaction : Binding to active sites of target enzymes (e.g., α-glucosidase), leading to competitive inhibition.
  • Cellular Uptake : Facilitated by morpholine groups which enhance solubility and cellular penetration.
  • Signal Transduction Modulation : Affecting pathways related to apoptosis and cell cycle regulation in cancer cells.

Case Studies

Several case studies have been published detailing the biological activity of oxadiazole derivatives:

  • Study on α-Glucosidase Inhibition : A series of benzimidazole-based oxadiazoles showed varying degrees of α-glucosidase inhibition with some compounds outperforming traditional drugs like acarbose .
  • Anticancer Activity in Melanoma Cells : Research demonstrated that specific oxadiazole derivatives inhibited melanoma cell proliferation through apoptosis induction without significant cytotoxicity .

Properties

IUPAC Name

N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-25-10-13-17-18-15(24-13)16-14(20)11-2-4-12(5-3-11)26(21,22)19-6-8-23-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOINJUGWPALSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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